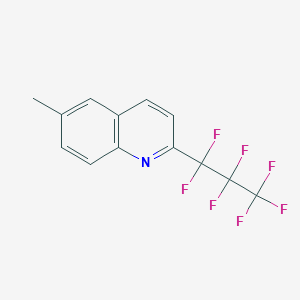
2-(Heptafluoropropyl)-6-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Heptafluoropropyl)-6-methylquinoline is a fluorinated quinoline derivative known for its unique chemical properties. The presence of the heptafluoropropyl group imparts significant hydrophobicity and thermal stability to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptafluoropropyl)-6-methylquinoline typically involves the introduction of the heptafluoropropyl group into a quinoline framework. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of fluorinated reagents and catalysts is crucial to achieve the desired substitution on the quinoline ring. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-(Heptafluoropropyl)-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(Heptafluoropropyl)-6-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its thermal stability and hydrophobicity.
作用机制
The mechanism of action of 2-(Heptafluoropropyl)-6-methylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence cellular signaling pathways, leading to changes in gene expression and protein function.
相似化合物的比较
Similar Compounds
- 2-(Trifluoromethyl)quinoline
- 2-(Pentafluoroethyl)quinoline
- 2-(Heptafluoropropyl)trimethylsilane
Comparison
Compared to similar compounds, 2-(Heptafluoropropyl)-6-methylquinoline stands out due to its higher degree of fluorination, which enhances its hydrophobicity and thermal stability. This makes it particularly useful in applications requiring robust chemical and physical properties.
属性
CAS 编号 |
200617-36-3 |
|---|---|
分子式 |
C13H8F7N |
分子量 |
311.20 g/mol |
IUPAC 名称 |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-6-methylquinoline |
InChI |
InChI=1S/C13H8F7N/c1-7-2-4-9-8(6-7)3-5-10(21-9)11(14,15)12(16,17)13(18,19)20/h2-6H,1H3 |
InChI 键 |
IOPXGTLNGWAWLY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C(C(C(F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


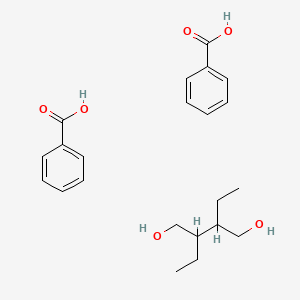
![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)

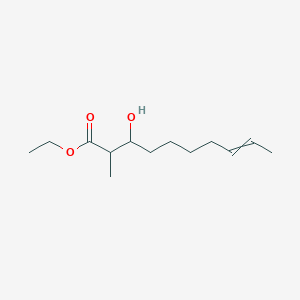


![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate](/img/structure/B12572038.png)

![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
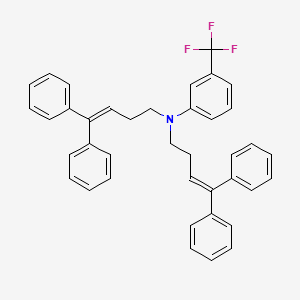
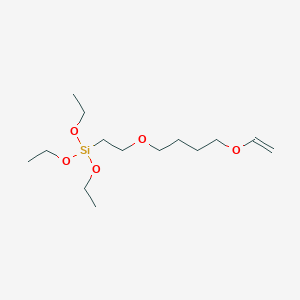
![[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile](/img/structure/B12572063.png)
